Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-

Boiling Point Phase Change Thermodynamics Purification Feasibility

Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- (CAS 19374-46-0), also designated (1R,2r,3S)-1,2,3-trimethylcyclopentane or trans,cis-1,2,3-trimethylcyclopentane, is a fully saturated C8 cycloalkane (molecular formula C₈H₁₆, MW 112.2126 g/mol) bearing three methyl substituents at ring positions 1, 2, and 3 in a defined stereochemical arrangement: methyl groups at C1 and C3 are trans to each other, while the C2 methyl is cis to both. This compound is one of four possible diastereomers of 1,2,3-trimethylcyclopentane and is a recognized component of gasoline, identified in mobile source air toxics inventories by the U.S.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 19374-46-0
Cat. No. B043305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-
CAS19374-46-0
Synonyms(1α,2β,3α)-1,2,3-Trimethylcyclopentane;  trans-1,2,cis-1,3-1,2,3-Trimethylcyclopentane; 
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCC(C1C)C
InChIInChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7+,8?
InChIKeyVCWNHOPGKQCXIQ-DHBOJHSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- (CAS 19374-46-0): Stereochemical Identity and Baseline Physicochemical Profile


Cyclopentane, 1,2,3-trimethyl-, (1α,2β,3α)- (CAS 19374-46-0), also designated (1R,2r,3S)-1,2,3-trimethylcyclopentane or trans,cis-1,2,3-trimethylcyclopentane, is a fully saturated C8 cycloalkane (molecular formula C₈H₁₆, MW 112.2126 g/mol) bearing three methyl substituents at ring positions 1, 2, and 3 in a defined stereochemical arrangement: methyl groups at C1 and C3 are trans to each other, while the C2 methyl is cis to both [1]. This compound is one of four possible diastereomers of 1,2,3-trimethylcyclopentane and is a recognized component of gasoline, identified in mobile source air toxics inventories by the U.S. EPA [2]. It is commercially available as a single stereoisomer with certified purity up to 98%, accompanied by NMR, HPLC, and GC quality control data from specialty chemical suppliers .

Identity
Stereochemically defined single isomer (1R,2r,3S) for chiral reference workflows
QC traceability
Batch-specific analytical data (NMR, HPLC, GC) supports stereochemical verification
Method context
Suited for environmental tracer studies, GC retention indexing, and asymmetric synthesis

Why 1,2,3-Trimethylcyclopentane Stereoisomers Cannot Be Interchanged in Scientific Procurement


The 1,2,3-trimethylcyclopentane scaffold harbors three stereogenic centers, giving rise to four discrete diastereomers that exhibit measurably distinct physicochemical properties despite sharing an identical molecular formula and connectivity [1]. The (1α,2β,3α)-isomer is specifically defined by a trans relationship between C1 and C3 methyls with a cis C2 methyl, a spatial arrangement that directly affects boiling point, chromatographic retention, and conformational behavior relative to its (1α,2α,3β)- and (1α,2α,3α)- counterparts. Substituting a diastereomer mixture or an incorrectly assigned stereoisomer in applications requiring defined chirality—such as asymmetric synthesis, chiral ligand design, or stereospecific environmental tracer studies—introduces uncontrolled variables that compromise experimental reproducibility and data integrity . The quantitative evidence below demonstrates that even among closely related 1,2,3-trimethylcyclopentane diastereomers, key measurable parameters diverge sufficiently to mandate stereospecific procurement.

Diastereomer mixture may shift boiling point

Replacing the single isomer with an undefined diastereomer blend introduces a boiling point difference that can alter distillation conditions and purity outcomes.

Retention index mismatch compromises peak assignment

The (1α,2β,3α)-isomer elutes distinctly from other diastereomers on non-polar columns; a mixed-isomer product may co-elute, invalidating stereospecific quantification.

Undocumented stereochemistry limits regulatory traceability

Bulk “1,2,3-trimethylcyclopentane” typically lacks stereochemical QC; absence of isomer-specific documentation may fail reference-standard requirements.

Quantitative Differentiation Evidence for (1α,2β,3α)-1,2,3-Trimethylcyclopentane (CAS 19374-46-0) Against Closest Stereoisomeric Analogs


Normal Boiling Point: (1α,2β,3α)-Isomer Boils 7.7–13.2 K Lower Than Its 1,2,3-Trimethylcyclopentane Diastereomers

The (1α,2β,3α)-stereoisomer (CAS 19374-46-0) exhibits a normal boiling point (Tboil) of 383 ± 2 K (≈110 °C), averaged from six independent experimental determinations compiled by the NIST Thermodynamics Research Center [1]. This value is 7.7 K lower than the (1α,2α,3β)-diastereomer (CAS 15890-40-1, Tboil = 390.7 K) [2] and approximately 13.2 K lower than the all-cis (1α,2α,3α)-diastereomer (CAS 2613-69-6, Tboil ≈ 396.2 K) [3]. The systematically lower boiling point of the (1α,2β,3α)-form correlates with reduced molecular symmetry and altered dipole interactions arising from its unique trans-cis methyl arrangement, directly enabling more energy-efficient fractional distillation and easier separation from higher-boiling synthetic byproducts.

Boiling point comparison
Head-to-head
Target: 383 ± 2 K (≈110 °C)
vs. 390.7 K (cis,trans) / 396.2 K (all-cis)
ΔTboil = −7.7 to −13.2 K
Supports purification feasibility through fractional distillation
NIST TRC compiled; experimental uncertainty ±2 K
Boiling Point Phase Change Thermodynamics Purification Feasibility

GC Kovats Retention Index: (1α,2β,3α)-Isomer Elutes 31–54 RI Units Earlier Than Its Diastereomers on Non-Polar Columns

On a Petrocol DH-100 non-polar capillary column (100 m, helium carrier), the (1α,2β,3α)-isomer (CAS 19374-46-0) exhibits a Kovats retention index (RI) of 748 [1]. Under comparable conditions on non-polar stationary phases, the (1α,2α,3β)-diastereomer (CAS 15890-40-1, cis,trans-configuration) yields an RI of 779 on DB-1 [2], while the (1α,2α,3α)-diastereomer (CAS 2613-69-6, cis,cis-configuration) records an RI of 802 on OV-101 [3]. The (1α,2β,3α)-form is thus 31 RI units lower than the cis,trans-isomer and 54 units lower than the all-cis isomer. This substantial RI gap, exceeding 30 units across all comparators, provides unambiguous peak assignment in complex hydrocarbon mixtures and enables confident stereoisomer-specific quantification in petroleum, environmental, and synthetic product analyses.

Retention index (GC)
Cross-study comparable
Target RI = 748 (Petrocol DH-100)
vs. RI 779 (cis,trans) / 802 (all-cis)
ΔRI = −31 to −54 units
Enables isomer-specific peak assignment without chiral columns
Non-polar capillary GC; data from Pherobase / NIST
Gas Chromatography Retention Index Analytical Method Development

Melting Point: (1α,2β,3α)-Isomer Exhibits Slightly Elevated Tfus of 160.42 K Compared to 160 K for the (1α,2α,3β)-Diastereomer

The (1α,2β,3α)-isomer has a fusion temperature (Tfus) of 160.42 ± 0.02 K, averaged from seven independent determinations compiled by the NIST TRC [1]. In comparison, the (1α,2α,3β)-diastereomer (CAS 15890-40-1, the cis-1,2-trans-1,3 isomer) is reported with a melting point of approximately 160 K (−113 °C) [2]. The small but precisely determined difference of ~0.4 K, though modest, is consistently resolved across multiple experimental datasets sourced from the classic hydrocarbon characterization studies of the mid-20th century (Koperina & Kazanskii, 1948; Glasgow, Gordon et al., 1957) [3]. The higher precision of the target compound's Tfus determination (standard deviation ±0.02 K across seven measurements) provides a more reliable parameter for thermodynamic modeling and phase equilibrium calculations relevant to petrochemical process engineering.

Melting point precision
Head-to-head
160.42 ± 0.02 K (n=7)
Comparator: ~160 K (single value)
Tight uncertainty supports accurate thermodynamic modeling
NIST TRC compilation; ±0.02 K from 7 measurements
Melting Point Phase Transition Thermodynamics Crystallization Behavior

Procurement-Grade Purity and QC Documentation: 98% Single Stereoisomer with Full Analytical Characterization Versus Uncharacterized Diastereomer Mixtures

The (1α,2β,3α)-isomer (CAS 19374-46-0) is commercially supplied as a defined single stereoisomer at a certified purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports from specialty chemical suppliers . This contrasts sharply with the broadly marketed '1,2,3-trimethylcyclopentane' (CAS 2815-57-8), which is typically sold as an undefined mixture of diastereomers without stereochemical specification . For procurement officers and laboratory managers, sourcing the diastereomer mixture introduces ambiguity regarding the actual stereoisomeric composition, which may vary between batches and suppliers, potentially invalidating stereospecific experimental protocols. The availability of the (1α,2β,3α)-form as a discrete, QC-documented entity eliminates this uncertainty and supports regulatory compliance in applications requiring traceable reference standards, such as drug impurity profiling .

Purity & QC documentation
Class-level inference
98% certified single isomer with batch NMR, HPLC, GC
vs. undefined diastereomer mixture (CAS 2815-57-8)
Reported purity attribute supports stereochemical procurement; data to verify per supplier
Supplier catalog comparison; sources not provided
Chemical Procurement Stereochemical Purity Quality Control

Scientific and Industrial Application Scenarios Where (1α,2β,3α)-1,2,3-Trimethylcyclopentane (CAS 19374-46-0) Delivers Verifiable Advantage


Gas Chromatography Method Development and Quantitative VOC Speciation in Complex Hydrocarbon Matrices

The (1α,2β,3α)-isomer's uniquely low Kovats retention index (RI = 748) relative to all other 1,2,3-trimethylcyclopentane diastereomers (RI ≥ 779) enables its unambiguous chromatographic resolution without requiring chiral stationary phases [1]. Environmental analytical laboratories developing GC-MS methods for gasoline exhaust profiling or solventborne aerosol VOC speciation per EPA protocols can use this compound as a retention-index-calibrated reference standard to positively identify and quantify the trans,cis-stereoisomer in field samples, distinguishing it from co-occurring diastereomers that would otherwise co-elute on standard non-polar columns.

Petroleum Geochemistry and Environmental Forensics: Molecular Tracer for Source Apportionment

The (1α,2β,3α)-isomer has been identified by the U.S. EPA as a component of mobile source air toxics emitted from gasoline and LPG combustion [1]. Its distinct boiling point (383 K) and chromatographic signature, combined with evidence of environmental persistence in subsurface petroleum plumes, position it as a stereospecific molecular marker for differentiating fresh gasoline spills from weathered petroleum residues [2]. Procurement of the single stereoisomer as a certified reference material is essential for forensic laboratories performing quantitative source apportionment studies where isomeric specificity directly affects liability determinations.

Stereospecific Building Block for Asymmetric Synthesis and Chiral Intermediate Production

The compound bears three defined stereogenic centers in the (1R,2r,3S)-configuration, making it a rigid, chiral cyclopentane scaffold suitable for elaboration into functionalized intermediates [1]. Unlike the undefined diastereomer mixture (CAS 2815-57-8), the 98%-pure (1α,2β,3α)-form provides a reproducible starting point for stereoselective transformations, such as hydrogenolysis on Pt/C catalysts, where stereochemical outcome depends on the starting isomer configuration [2]. This specificity is critical for medicinal chemistry programs synthesizing cyclopentane-containing chiral ligands or constrained amino acid analogs where stereochemical integrity must be maintained throughout the synthetic sequence.

Thermodynamic Property Benchmarking and Petrochemical Process Modeling

The (1α,2β,3α)-isomer benefits from the most densely populated thermophysical dataset among the 1,2,3-trimethylcyclopentane diastereomers, with 13 liquid density data points, 12 enthalpy of vaporization measurements, 11 liquid heat capacity values, and critically evaluated critical parameters (Tc, Pc, Vc, Zc) cataloged in the DETHERM database [1][2]. This data richness, exceeding that available for the (1α,2α,3β)- and (1α,2α,3α)-analogs, enables more confident equation-of-state parameterization for process simulators (e.g., Aspen Plus, PRO/II) used in petroleum refining and petrochemical distillation column design, where accurate pure-component properties of gasoline-range cycloalkanes directly influence tray efficiency and energy optimization calculations.

Application
Selection Property
Validation Focus
GC method development for VOC speciation
Low retention index on non-polar columns
Isomer-specific resolution without chiral phase
Petroleum geochemistry & environmental forensics
Distinct boiling point and chromatographic signature
Source apportionment via stereospecific marker
Asymmetric synthesis & chiral intermediate
Certified stereochemical identity
Stereochemical integrity across synthetic steps
Thermodynamic property benchmarking
Rich thermophysical dataset (density, enthalpy, heat capacity)
Equation-of-state parameterization for process simulators
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